Propan-2-yl 2-({2-[methyl(phenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylate
Description
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure. It is characterized by the presence of a pyridine ring, a carbamoyl group, and a sulfanyl group, making it a compound of interest in various fields of scientific research.
Properties
CAS No. |
6721-84-2 |
|---|---|
Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
propan-2-yl 2-[2-(N-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c1-13(2)23-18(22)15-10-7-11-19-17(15)24-12-16(21)20(3)14-8-5-4-6-9-14/h4-11,13H,12H2,1-3H3 |
InChI Key |
SVFIJODYLOVXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)SCC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyridine ring, introduction of the carbamoyl group, and the addition of the sulfanyl group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbamoyl Group: This step often involves the use of reagents such as methyl isocyanate or methyl carbamoyl chloride.
Addition of the Sulfanyl Group: This can be done using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-4-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-5-CARBOXYLATE: Another positional isomer.
Uniqueness
The unique combination of functional groups in PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
